molecular formula C7H16ClNO2 B13454974 (3-Amino-2,2-dimethyloxolan-3-yl)methanol hydrochloride

(3-Amino-2,2-dimethyloxolan-3-yl)methanol hydrochloride

Cat. No.: B13454974
M. Wt: 181.66 g/mol
InChI Key: PYIRUMZGBZDENJ-UHFFFAOYSA-N
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Description

(3-Amino-2,2-dimethyloxolan-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 It is a derivative of oxolane, featuring an amino group and a hydroxymethyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,2-dimethyloxolan-3-yl)methanol hydrochloride typically involves the reaction of (2,2-dimethyloxolan-3-yl)methanol with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,2-dimethyloxolan-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(3-Amino-2,2-dimethyloxolan-3-yl)methanol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3-Amino-2,2-dimethyloxolan-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethyloxolan-3-yl)methanol: This compound is similar in structure but lacks the amino group, making it less reactive in certain chemical reactions.

    (3-Amino-2,2-dimethyloxolan-3-yl)methanol: This compound is similar but does not have the hydrochloride salt form, which can affect its solubility and stability.

Uniqueness

(3-Amino-2,2-dimethyloxolan-3-yl)methanol hydrochloride is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(3-amino-2,2-dimethyloxolan-3-yl)methanol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-6(2)7(8,5-9)3-4-10-6;/h9H,3-5,8H2,1-2H3;1H

InChI Key

PYIRUMZGBZDENJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)(CO)N)C.Cl

Origin of Product

United States

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